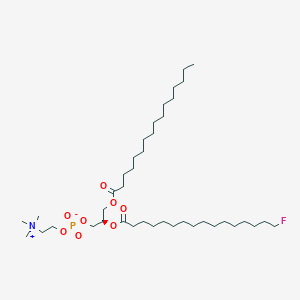

1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine

Description

1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine (F-DPPC) is a monofluorinated analog of the canonical phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). Its structure features a single fluorine atom at the terminal carbon (C16) of the sn-2 palmitoyl chain. This modification confers unique biophysical properties, distinguishing it from non-fluorinated and other modified phospholipids. Key characteristics include:

- Spontaneous Interdigitation: F-DPPC forms an interdigitated gel phase (LβI) without external inducing agents below its main transition temperature (Tm) .

- Elevated Thermal Stability: The Tm of F-DPPC (~50°C) is significantly higher than that of DPPC (~41°C), with a broader endothermic transition and higher enthalpy (9.8 kcal/mol vs. DPPC’s ~7.5 kcal/mol) .

- Phase Behavior: The phase transition splits into two overlapping peaks (50.6°C and 52.0°C), suggesting fluorination induces heterogeneous chain packing .

F-DPPC is widely used to study lipid-protein interactions, membrane domain organization, and the effects of fluorination on bilayer dynamics.

Properties

Molecular Formula |

C40H79FNO8P |

|---|---|

Molecular Weight |

752.0 g/mol |

IUPAC Name |

[(2R)-2-(16-fluorohexadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C40H79FNO8P/c1-5-6-7-8-9-10-11-13-16-19-22-25-28-31-39(43)47-36-38(37-49-51(45,46)48-35-34-42(2,3)4)50-40(44)32-29-26-23-20-17-14-12-15-18-21-24-27-30-33-41/h38H,5-37H2,1-4H3/t38-/m1/s1 |

InChI Key |

GFHJCDJVUAFINE-KXQOOQHDSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCF |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCF |

Origin of Product |

United States |

Preparation Methods

Fluorination of the Palmitoyl Chain

The introduction of fluorine at the 16th carbon of the palmitoyl chain is a critical first step. Fluorination is typically achieved via electrophilic substitution or H/D exchange using fluorinating agents such as Selectfluor® or xenon difluoride (XeF₂) under anhydrous conditions. For instance, platinum-catalyzed H/D exchange has been adapted to incorporate fluorine atoms into fatty acid chains, as demonstrated in the synthesis of deuterated phospholipids. The reaction proceeds in deuterated solvents (e.g., D₂O or CD₃OD) at 60–80°C, yielding fluoropalmitic acid with >95% isotopic purity.

Esterification of the Glycerol Backbone

The sn-1 and sn-2 positions of the glycerol backbone are sequentially acylated to introduce the palmitoyl and fluoropalmitoyl groups. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly used to activate carboxylic acids for ester bond formation. For example, the sn-2 position is first acylated with fluoropalmitic acid using oleic anhydride as a coupling agent, followed by palmitoyl chloride at the sn-1 position. This stepwise approach minimizes acyl migration, a common side reaction that compromises regiopurity.

Table 1: Reagents and Conditions for Esterification

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| sn-2 acylation | Oleic anhydride, DMAP | Toluene | 25°C | 72% |

| sn-1 acylation | Palmitoyl chloride, DCC | Dichloromethane | 0°C → RT | 68% |

Enzyme-Assisted Synthesis

Regiospecific Hydrolysis and Esterification

Enzymatic methods offer superior regiospecificity compared to purely chemical approaches. Lipase from Rhizomucor meihei (RM lipase) catalyzes the hydrolysis of the sn-1 acyl group, enabling the selective introduction of the fluoropalmitoyl chain at the sn-2 position. This enzyme retains activity in organic solvents (e.g., toluene) with controlled water activity (<0.11), preventing unwanted acyl migration. Subsequent esterification with fluoropalmitic acid is performed using immobilized RM lipase, achieving >96% regiopurity.

Advantages of Biocatalysis

-

Reduced side reactions : Enzymatic catalysis avoids harsh conditions that degrade fluorinated moieties.

-

Scalability : Immobilized enzymes can be reused, lowering production costs.

-

Compatibility with deuterated analogs : This method has been successfully adapted for synthesizing chain-deuterated phospholipids, underscoring its versatility.

Purification and Characterization

Chromatographic Techniques

Crude FPPC is purified via flash column chromatography on silica gel, using gradients of chloroform/methanol/water (65:25:4 v/v). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) further resolves regioisomers, ensuring >99% chemical purity.

Spectroscopic Validation

-

¹H NMR : Distinct chemical shifts for the sn-1 and sn-2 protons (δ 4.9 ppm vs. δ 3.9 ppm) confirm regiopurity.

-

¹⁹F NMR : A single peak at −120 ppm verifies the integrity of the fluorinated chain.

-

Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 495.64, consistent with the theoretical mass.

Comparative Analysis of Synthetic Methods

Yield and Purity

Chemical synthesis provides moderate yields (68–72%) but requires extensive purification to remove regioisomers. In contrast, enzymatic methods achieve higher regiopurity (>96%) with fewer purification steps, albeit at higher initial costs due to enzyme procurement.

Stability Considerations

Fluorinated lipids are sensitive to moisture and heat. Storage under inert gas (argon or nitrogen) at −20°C is recommended to prevent decomposition.

Industrial and Research Applications

Chemical Reactions Analysis

1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

Oxidation: The fluorinated fatty acid chain can be oxidized under specific conditions, although the presence of fluorine may influence the reaction pathway.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of different derivatives.

Common reagents and conditions for these reactions include oxidizing agents, nucleophiles, and specific enzymes such as phospholipases.

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of 1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine is in the development of drug delivery systems. Its phospholipid structure allows it to form lipid bilayers, which are essential for encapsulating drugs and facilitating their transport across biological membranes.

- Liposomal Formulations : This compound can be utilized in the formulation of liposomes, which are spherical vesicles composed of lipid bilayers. Liposomes can encapsulate hydrophilic or hydrophobic drugs, enhancing their bioavailability and stability. Studies have shown that liposomes made from similar phospholipids improve the pharmacokinetics of various therapeutic agents, including anticancer drugs and vaccines .

- Targeted Drug Delivery : The incorporation of fluorinated fatty acids like 16-fluoropalmitoyl can enhance the targeting ability of drug delivery systems. Fluorinated lipids can interact with specific receptors or proteins on cell membranes, allowing for targeted therapy, particularly in cancer treatment .

Membrane Biology Studies

The unique properties of 1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine make it an excellent candidate for studying biological membranes.

- Model Membranes : Researchers often use this compound to create model membranes that mimic the properties of biological membranes. These models are crucial for understanding membrane dynamics, permeability, and the interactions between lipids and proteins .

- Fluorescence Studies : The incorporation of fluorinated components allows for fluorescence studies to track lipid dynamics within membranes. This can provide insights into membrane fluidity, phase transitions, and protein-lipid interactions under various physiological conditions .

Biophysical Research

In biophysical research, 1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine serves as a valuable tool for investigating lipid behavior and properties.

- Nuclear Magnetic Resonance (NMR) Studies : The fluorine atoms in the molecule can be used as NMR probes to study molecular dynamics and conformational changes in lipid bilayers. This technique helps elucidate how lipids interact with proteins and other biomolecules .

- Differential Scanning Calorimetry (DSC) : DSC can be employed to analyze phase transitions in lipid bilayers formed by this compound. Understanding these transitions is vital for characterizing membrane stability and fluidity, which are important for drug delivery applications .

Case Studies

Several case studies illustrate the applications of 1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine:

Mechanism of Action

The mechanism of action of 1-palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers. The fluorine atom induces specific structural changes, such as the formation of interdigitated bilayers, which can affect membrane properties and protein interactions . The compound can also activate peroxisome proliferator-activated receptors, influencing lipid metabolism and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Fluorinated Analog: DPPC

Structural Differences : DPPC lacks fluorine substitution, with two fully saturated palmitoyl chains.

Key Comparisons :

F-DPPC’s fluorination reduces chain flexibility, increases Tm, and stabilizes interdigitation, unlike DPPC .

Other Fluorinated Phosphatidylcholines

1-Palmitoyl-2-(5-fluoropalmitoyl)-sn-glycero-3-phosphocholine (DPPC-F5)

- Structural Difference : Fluorine at the C5 position of the sn-2 chain.

- Functional Impact : Mid-chain fluorination (vs. terminal in F-DPPC) alters membrane insertion depth of associated peptides. DPPC-F5 may perturb mid-chain lipid packing more than F-DPPC, affecting protein binding interfaces .

Perfluoroalkyl-Capped Copolymers (F-GP)

- Structural Difference : Perfluorinated segments in polymers vs. single fluorine in F-DPPC.

- Functional Impact: F-GP shows stronger adsorption to F-DPPC monolayers than non-fluorinated copolymers, highlighting fluorine-fluorine interactions in lipid-polymer systems .

Oxidized Phosphatidylcholines

Examples include 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC).

Structural Differences : Truncated or oxidized sn-2 chains (e.g., carboxyacyl or aldehyde groups).

Key Comparisons :

Oxidized phospholipids induce apoptosis via mechanisms like ceramide signaling, whereas F-DPPC’s fluorination primarily alters physical membrane properties .

Polyunsaturated and Branched-Chain Phosphatidylcholines

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC)

- Structural Difference: sn-2 chain replaced with docosahexaenoic acid (DHA; 22:6).

- Functional Impact : DHA-PC’s polyunsaturation lowers Tm (<0°C) and increases membrane fluidity, contrasting F-DPPC’s rigid, high-Tm bilayers .

Branched-Chain Phosphatidylcholines (e.g., 16:0-ai15:0PC)

Spin-Labeled and Photoactivatable Analogs

1-Palmitoyl-2-(4-doxylpentanoyl)-sn-glycero-3-phosphocholine (SL-PC)

- Structural Difference : Doxyl group at sn-2 for EPR studies.

- Functional Impact : The bulky doxyl group disrupts packing, reducing Tm compared to F-DPPC. Used for tracking lipid motion .

[125I]TID-PC/16 (Photoactivatable Analog)

Research Implications

- Membrane Dynamics : F-DPPC’s interdigitation provides insights into lipid domain formation and protein binding in rigid bilayers .

- Therapeutic Applications : Contrasting F-DPPC with oxidized PLs highlights the dual role of lipid modifications—structural (fluorination) vs. signaling (oxidation) .

- Biophysical Tools : Fluorinated and spin-labeled analogs enable precise probing of membrane organization and protein interactions .

Biological Activity

1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine (FPP) is a synthetic phospholipid that has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This compound is a derivative of phosphatidylcholine, which is a major component of biological membranes. The incorporation of a fluorinated fatty acid chain enhances its stability and alters its interactions with biological systems.

Chemical Structure and Properties

Chemical Formula : CHFNOP

Molecular Weight : 495.64 g/mol

CAS Number : 17364-16-8

Purity : >98% (HPLC)

The structure of FPP includes a palmitoyl group and a 16-fluoropalmitoyl group, contributing to its amphiphilic nature, which is crucial for its function in biological membranes.

Membrane Interaction

FPP exhibits significant interactions with lipid bilayers, influencing membrane fluidity and permeability. Studies have demonstrated that the fluorinated chain alters the phase behavior of lipid membranes, potentially enhancing their stability against thermal fluctuations and oxidative stress .

Antimicrobial Properties

Research indicates that FPP possesses antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial membranes, leading to cell lysis. This property makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

Cellular Uptake and Drug Delivery

FPP has been studied for its role in drug delivery systems. Its ability to form liposomes allows for encapsulation of therapeutic agents, improving their solubility and bioavailability. The fluorinated tail may also enhance cellular uptake due to increased membrane permeability .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of FPP against Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent .

- Drug Delivery Applications : In vitro studies using cancer cell lines demonstrated that FPP-based liposomes could effectively deliver chemotherapeutic agents, enhancing their cytotoxic effects while minimizing side effects on healthy cells .

Table 1: Summary of Biological Activities of FPP

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.